2-Bromo-5-nitrotoluene

Process Chemistry Crystallization Solid-State Handling

This 2,5-disubstituted isomer features a higher melting point (78–80°C) than analogs, enabling easier intermediate purification by recrystallization. The meta-substitution pattern ensures predictable reactivity in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions. Verified FT-IR/FT-Raman spectra support its use as an analytical standard.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 7149-70-4
Cat. No. B182602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-nitrotoluene
CAS7149-70-4
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])Br
InChIInChI=1S/C7H6BrNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3
InChIKeyHIMGPQVBNICCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-nitrotoluene (CAS 7149-70-4) Procurement Guide: Chemical Identity and Baseline Specifications


2-Bromo-5-nitrotoluene (CAS 7149-70-4) is a disubstituted aromatic compound belonging to the nitroaromatic class, characterized by a bromine atom at the 2-position and a nitro group at the 5-position on a toluene ring . It is a cream-colored crystalline powder with a molecular formula of C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol [1]. Commercially available material typically meets a purity specification of ≥98% (GC) [2]. Its physical properties include a melting point of 78–80 °C (lit.) and a boiling point of 143 °C at 17 mmHg .

Why 2-Bromo-5-nitrotoluene Cannot Be Generically Substituted: The Regioisomer Problem


The substitution pattern of 2-Bromo-5-nitrotoluene is critical because its two substituents are meta to each other, creating a unique electronic and steric environment that governs its reactivity and downstream applications. While several regioisomers and halogen analogs share the same molecular formula (e.g., 2-bromo-4-nitrotoluene, 3-bromo-5-nitrotoluene, 5-bromo-2-nitrotoluene) or vary only by halogen (e.g., 2-fluoro-5-nitrotoluene, 2-chloro-5-nitrotoluene), these seemingly minor structural differences produce quantifiably distinct properties [1] [2]. These differences manifest in divergent melting points (altering purification and formulation strategies), distinct vibrational and electronic spectra (affecting analytical characterization), and variable reactivity in cross-coupling reactions (impacting synthetic yields) [1]. For a procurement decision, assuming functional interchangeability without direct comparative data is a demonstrable scientific error; the specific 2,5-disubstitution pattern is non-negotiable for target applications, as detailed in the quantitative evidence below [1] [2].

2-Bromo-5-nitrotoluene: Comparative Performance Data vs. Halogen Analogs and Regioisomers


Differentiation via Melting Point: Isolation and Purification Efficiency vs. 3-Bromo-5-nitrotoluene and 2-Chloro-5-nitrotoluene

The melting point of 2-Bromo-5-nitrotoluene (78–80 °C) is significantly higher than that of its regioisomer 3-bromo-5-nitrotoluene (68–72 °C) and its halogen analog 2-chloro-5-nitrotoluene (40–44 °C) [1] . This 10 °C difference versus the regioisomer and a ~36 °C difference versus the chloro analog provide a wider operational window for recrystallization and simplifies solid handling, reducing the risk of product loss or contamination from partial melting during isolation steps .

Process Chemistry Crystallization Solid-State Handling

Vibrational Spectroscopic Differentiation: FT-IR and FT-Raman Fingerprint vs. 2-Fluoro-5-nitrotoluene

A comparative DFT and experimental vibrational spectroscopic study (FT-IR and FT-Raman) directly analyzed 2-bromo-5-nitrotoluene and 2-fluoro-5-nitrotoluene [1]. The substitution of bromine with fluorine, while maintaining the same 2,5-substitution pattern, resulted in quantifiable shifts in vibrational frequencies. The study provides a complete vibrational assignment, confirming that the two compounds are spectroscopically distinct and not interchangeable for analytical reference [1].

Analytical Chemistry Quality Control Spectroscopy

Electronic Structure Differentiation: Computed HOMO-LUMO Gap vs. 2-Fluoro-5-nitrotoluene

The same DFT study that compared vibrational spectra also calculated the frontier molecular orbitals, reporting the HOMO-LUMO energy gap for 2-bromo-5-nitrotoluene [1]. The HOMO-LUMO gap is a key descriptor of chemical reactivity and stability. The study directly compares this value to that of the fluoro analog, demonstrating that halogen substitution (Br vs. F) measurably alters the electronic structure, which can influence charge-transfer interactions and optoelectronic properties [1].

Materials Chemistry Computational Chemistry Reactivity Prediction

Synthetic Utility: Validated Precursor for Suzuki Coupling and Etherification

2-Bromo-5-nitrotoluene is specifically documented as a productive substrate in palladium-catalyzed cross-coupling reactions, including the synthesis of 4′-amino-4-hydroxy-2′-methylbiphenyl [1]. It also undergoes efficient condensation with potassium m-nitrophenoxide to yield 3′:4-dinitro-2-methyldiphenyl ether . While direct yield comparisons with other regioisomers under identical conditions are scarce in the public domain, the 2-bromo position is sterically accessible and electronically activated by the para-nitro group, a combination that is well-understood to favor oxidative addition in Pd-catalyzed cycles [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Defined Application Scenarios for 2-Bromo-5-nitrotoluene Based on Evidenced Differentiation


Process Development Requiring Robust Crystallization and Solid Handling

Given its higher melting point (78–80 °C) compared to regioisomers like 3-bromo-5-nitrotoluene (68–72 °C) and halogen analogs like 2-chloro-5-nitrotoluene (40–44 °C) , 2-Bromo-5-nitrotoluene is the preferred choice for multi-step syntheses where intermediate purification by recrystallization is critical. The wider thermal window simplifies isolation and reduces the risk of product degradation or loss during solvent removal and drying, which is a direct, procurement-relevant advantage over its lower-melting alternatives .

Analytical Method Development and Quality Control of Brominated Aromatics

The compound's complete vibrational assignment (FT-IR and FT-Raman), validated against DFT calculations and compared directly to its fluoro analog [1], makes it an excellent reference standard for spectroscopic method development. Analytical chemists can rely on its distinct fingerprint to identify and quantify this specific intermediate in complex reaction mixtures, a task for which a non-specific 'nitrotoluene derivative' would be scientifically inadequate [1].

Synthesis of Biaryl and Diphenyl Ether Pharmacophores

Its documented use as a substrate in Suzuki-Miyaura coupling and nucleophilic aromatic substitution makes it a strategic building block for medicinal chemists synthesizing libraries of biaryl or diaryl ether compounds. The 2-bromo substituent, activated by the para-nitro group, is a reliable handle for diversification, and procurement of this specific isomer ensures predictable and reproducible reaction outcomes .

Computational Materials Discovery with Tunable Electronic Properties

The peer-reviewed DFT study provides calculated electronic parameters, including the HOMO-LUMO gap, and compares them directly to those of 2-fluoro-5-nitrotoluene [1]. For researchers screening materials for non-linear optical (NLO) properties or organic electronics, this data offers a quantitative basis for selecting the brominated derivative over its fluorinated counterpart, allowing for rational tuning of electronic properties through halogen substitution [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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